N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C15H12F3N5OS2 and its molecular weight is 399.41. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Several studies have synthesized and evaluated derivatives of thiadiazole for their anticancer activity. For instance, compounds with the thiadiazole moiety have shown selective cytotoxicity against human lung adenocarcinoma cells, with one derivative exhibiting significant selectivity and inducing apoptosis in cancer cells compared to cisplatin, a standard anticancer drug (A. Evren, L. Yurttaş, Busra Eksellı, & Gülşen Akalın-Çiftçi, 2019). Similarly, new imidazothiadiazole analogs were synthesized and showed powerful cytotoxic results against breast cancer, demonstrating the potential of thiadiazole derivatives in cancer treatment (Sraa Abu-Melha, 2021).
Antimicrobial Applications
Thiazolidin-4-one derivatives containing the thiadiazole ring have been synthesized to explore their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showcasing a broad spectrum of antimicrobial properties (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Enzymatic Inhibition for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, incorporating the thiadiazole ring, have been developed as potent and selective inhibitors of kidney-type glutaminase (GLS), demonstrating significant potential in cancer treatment through enzymatic inhibition. These analogs show improved drug-like properties and efficacy in attenuating the growth of cancer cells both in vitro and in vivo models (K. Shukla et al., 2012).
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5OS2/c1-8-22-23-14(26-8)21-12(24)6-11-7-25-13(20-11)19-10-4-2-3-9(5-10)15(16,17)18/h2-5,7H,6H2,1H3,(H,19,20)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVSBUUKJORRHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.